Product packaging for 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine(Cat. No.:)

3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13144313
M. Wt: 154.56 g/mol
InChI Key: SPQJCDHFYYTHLV-UHFFFAOYSA-N
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Description

3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The chlorination at the 3-position makes this compound a valuable synthetic intermediate for further functionalization, enabling the exploration of structure-activity relationships in the development of new bioactive molecules . The triazolo[4,3-a]pyrazine core is a privileged structure found in various therapeutic agents and is known to contribute to favorable pharmacokinetic properties . This scaffold has demonstrated a wide spectrum of biological activities through published research on its analogues. Notably, derivatives of triazolo[4,3-a]pyrazine have shown potent antibacterial activity against both Gram-positive and Gram-negative strains, with some compounds exhibiting efficacy comparable to first-line antibiotics like ampicillin . Furthermore, this chemical family is actively investigated for antimalarial applications , with compounds demonstrating in vitro potency against the Plasmodium falciparum parasite . In oncology research, the triazolo[4,3-a]pyrazine structure serves as a key pharmacophore in the design of novel dual c-Met/VEGFR-2 kinase inhibitors , showing promising antiproliferative activity against various human cancer cell lines . Researchers value this compound for constructing potential therapeutic agents to overcome multidrug resistance in cancers. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B13144313 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQJCDHFYYTHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 1 2 3 Triazolo 4,3 a Pyrazine and Its Core Analogues

Classical and Established Synthetic Routes to thebohrium.comnih.govnih.govTriazolo[4,3-a]pyrazine Nucleus

Traditional synthetic approaches to the bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine core generally rely on the cyclization of a pre-functionalized pyrazine (B50134) precursor, typically a 2-hydrazinopyrazine derivative. Subsequent modifications can then be made to the pyrazine ring.

Cyclization Reactions for the Construction of the Triazole Moiety

The formation of the triazole ring fused to the pyrazine core is a key step in the synthesis of bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazines. This is most commonly achieved through the cyclocondensation of 2-hydrazinopyrazines with various one-carbon electrophiles.

One widely used method involves the reaction of a 2-hydrazinopyrazine with an orthoester, such as triethyl orthoformate, which provides the C3 carbon of the triazole ring. This reaction is typically acid-catalyzed, for instance with p-toluenesulfonic acid, and proceeds under reflux conditions. Another approach is the oxidative cyclization of hydrazones, which are formed by the condensation of 2-hydrazinopyrazines with aldehydes or α-keto acids. For example, the reaction of 2-hydrazinopyridine (B147025) with aryl α-keto acids in the presence of potassium iodide and tert-butyl hydroperoxide (TBHP) has been shown to yield the corresponding triazolo[4,3-a]pyridine derivatives, a reaction pathway that is analogous for pyrazine precursors. nih.gov The intermediate hydrazone undergoes an oxidative C-N bond formation to yield the fused triazole ring. nih.gov

A variety of reagents can be employed for this cyclization, with the choice often influencing the substituent at the C3 position.

Starting MaterialReagentProductReference
2-HydrazinopyrazineTriethyl orthoformate bohrium.comnih.govnih.govTriazolo[4,3-a]pyrazine nih.gov
2-HydrazinopyrazineAryl α-keto acids / KI / TBHP3-Aryl- bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine nih.gov
2-HydrazinopyrazineAldehyde / Chloramine T3-Aryl- bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine nih.gov

Derivatization Strategies for the Pyrazine Ring

Once the bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine nucleus is formed, further functionalization of the pyrazine ring can be achieved. Due to the electron-deficient nature of the pyrazine ring system, it is susceptible to nucleophilic substitution reactions, especially when a good leaving group, such as a halogen, is present.

Nucleophilic aromatic substitution (SNAr) is a common strategy. For instance, chloro-substituted bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazines can react with various nucleophiles like amines, alcohols, and thiols to introduce a range of substituents. An interesting phenomenon observed in this ring system is tele-substitution, where the nucleophile attacks a position distant from the leaving group. For example, in 5-halo- bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazines, nucleophilic attack by amines can preferentially occur at the C8 position, leading to the 8-substituted product instead of the expected 5-substituted (ipso-substitution) product. ucl.ac.uk The outcome of the reaction (ipso- vs. tele-substitution) can be influenced by factors such as the nature of the halogen, the nucleophile, the solvent, and the base used. ucl.ac.uk

Electrophilic substitution on the pyrazine ring of the bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine core is generally difficult due to the electron-withdrawing nature of the nitrogen atoms in both the pyrazine and triazole rings.

Introduction of Halogen Substituents, specifically Chlorine, at the C3 Position

The introduction of a chlorine atom at the C3 position is a crucial step for creating versatile intermediates for further derivatization. One common precursor for this transformation is the corresponding bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazin-3-one (or its tautomer, 3-hydroxy- bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine). The hydroxyl group at the C3 position can be converted to a chloro group using standard chlorinating agents. For the analogous bohrium.comnih.govnih.govtriazolo[4,3-b]pyridazine system, the conversion of bohrium.comnih.govnih.govtriazolo[4,3-b]pyridazin-3-ol to 3-chloro- bohrium.comnih.govnih.govtriazolo[4,3-b]pyridazine has been achieved by refluxing with phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). A similar strategy is expected to be applicable to the pyrazine analogue.

A direct and efficient method for the synthesis of chloro-substituted bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazines, including the target 3-chloro derivative, starts from commercially available dihalogenated pyrazines. A notable example is the synthesis of 8-chloro- bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives from 2,3-dichloropyrazine. frontiersin.org

The synthesis proceeds in a two-step sequence:

Hydrazinolysis: 2,3-Dichloropyrazine is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. One of the chlorine atoms is selectively displaced by the hydrazine group via a nucleophilic aromatic substitution reaction to yield 3-chloro-2-hydrazinopyrazine. frontiersin.org

Cyclization: The resulting 3-chloro-2-hydrazinopyrazine is then cyclized to form the triazole ring. This can be achieved by reacting it with an appropriate one-carbon synthon. For instance, reaction with triethyl orthoformate under reflux conditions yields 8-chloro- bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine. frontiersin.org To obtain the 3-chloro isomer, a different starting material and synthetic design would be necessary, though the principle of building the triazole ring onto a pre-chlorinated pyrazine core remains a key strategy.

Advanced and Optimized Synthetic Strategies for 3-Chloro-bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine and Related Systems

In recent years, more advanced and sustainable synthetic methods have been developed to overcome the limitations of classical routes, such as harsh reaction conditions and the use of hazardous reagents.

Electrochemical-Photochemical Approaches forbohrium.comnih.govnih.govTriazolo[4,3-a]pyrazine Formation

A novel and environmentally friendly approach to the synthesis of the bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine backbone involves a two-step electrochemical and photochemical process. bohrium.comnih.govresearchgate.net This method avoids the use of harsh reagents and offers a more sustainable pathway to this important heterocyclic system. bohrium.com

The key steps in this synthesis are:

Electrochemical Coupling: A 5-substituted tetrazole is electrochemically coupled to a pyrazine derivative, such as 2,6-dimethoxypyrazine. This step forms a mixture of 1,5- and 2,5-disubstituted tetrazoles. bohrium.comnih.govresearchgate.net

Photochemical Cyclization: The 2,5-disubstituted tetrazole isomer is then subjected to photochemical excitation using an ultraviolet lamp. This irradiation induces the extrusion of nitrogen gas (N₂) from the tetrazole ring, generating a highly reactive, short-lived nitrilimine intermediate. bohrium.comnih.govresearchgate.net

Intramolecular Cyclization: The nitrilimine intermediate rapidly undergoes an intramolecular cyclization onto the pyrazine ring to form the fused bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine nucleus. bohrium.comnih.govresearchgate.net

The scope of this reaction has been explored with various substituted tetrazoles and pyrazines, demonstrating its potential for creating a diverse range of bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine analogues. bohrium.comresearchgate.net While this method directly constructs the fused ring system, subsequent steps would be required to introduce the chlorine atom at the C3 position.

Tetrazole PrecursorPyrazine PrecursorProductReference
5-Substituted tetrazole2,6-DimethoxypyrazineSubstituted bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine bohrium.comnih.govresearchgate.net

Continuous Flow Chemistry Applications in Reaction Optimization

Continuous flow chemistry is an emerging technology in the synthesis of pharmaceuticals and fine chemicals that offers significant advantages over traditional batch processing. contractpharma.comalmacgroup.com This methodology involves conducting chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. aurigeneservices.com Key benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. contractpharma.commt.com

While the application of continuous flow synthesis for a wide variety of N-heterocycles has been increasingly reported, specific literature detailing the synthesis of 3-Chloro- contractpharma.comalmacgroup.comcontractpharma.comtriazolo[4,3-a]pyrazine using this technology is not extensively available. bohrium.com However, the principles of flow chemistry can be applied to the known synthetic routes of triazolopyrazine derivatives. For instance, the cyclization step, which is often a critical part of forming the heterocyclic core, could be performed in a heated flow reactor. This would allow for rapid heating to the optimal reaction temperature and a very precise residence time, potentially minimizing the formation of impurities that can occur with prolonged heating in batch reactors.

The use of packed-bed reactors containing immobilized reagents or catalysts is another potential application of flow chemistry in the synthesis of 3-Chloro- contractpharma.comalmacgroup.comcontractpharma.comtriazolo[4,3-a]pyrazine. contractpharma.com This approach can simplify the purification process by eliminating the need to separate the catalyst from the reaction mixture. Given the advantages in terms of safety, efficiency, and product quality, the development of continuous flow methods for the synthesis of 3-Chloro- contractpharma.comalmacgroup.comcontractpharma.comtriazolo[4,3-a]pyrazine and its analogues is a promising area for future research. almacgroup.com

Table 1: Potential Advantages of Continuous Flow Synthesis for 3-Chloro- contractpharma.comalmacgroup.comcontractpharma.comtriazolo[4,3-a]pyrazine

Parameter Potential Advantage in Flow Chemistry
Safety Smaller reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. contractpharma.com
Reaction Control Precise control over temperature, pressure, and residence time leads to better reproducibility and selectivity. aurigeneservices.com
Yield & Purity Improved control can lead to higher yields and reduced formation of byproducts. aurigeneservices.com
Scalability Scaling up production is more straightforward than with batch processes.
Efficiency Automation and integration of in-line analysis can lead to more efficient processes. aurigeneservices.com

Process Optimization for Enhanced Yield and Purity

The optimization of synthetic processes is crucial for maximizing the yield and purity of the final product, which is particularly important in the pharmaceutical industry. For 3-Chloro- contractpharma.comalmacgroup.comcontractpharma.comtriazolo[4,3-a]pyrazine and its analogues, process optimization typically involves a systematic study of various reaction parameters in traditional batch synthesis.

Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. For example, in the synthesis of related triazolopyrazine derivatives, the choice of solvent can significantly impact the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

The purification of the crude product is another critical aspect of process optimization. Common techniques for the purification of triazolopyrazine derivatives include column chromatography and recrystallization. researchgate.net Column chromatography, often using silica (B1680970) gel, is effective for separating the desired product from impurities with different polarities. Recrystallization from a suitable solvent system can be employed to obtain a highly pure crystalline product. The choice of solvent for recrystallization is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. ijddr.in

The following tables provide illustrative examples of how reaction parameters can be varied to optimize the synthesis of triazolopyrazine analogues, based on findings for related compounds.

Table 2: Illustrative Optimization of Reaction Conditions for a Triazolopyrazine Analogue

Entry Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1 Toluene 80 12 65 90
2 Acetonitrile 80 12 75 92
3 Acetonitrile 100 8 82 95
4 DMF 100 8 78 93

Data is representative and based on general optimization studies for analogous heterocyclic compounds.

Table 3: Impact of Purification Method on Final Product Purity

Crude Product Purity (%) Purification Method Final Purity (%)
85 Recrystallization (Ethanol/Water) 98.5
85 Column Chromatography (Silica, Ethyl Acetate/Hexane) 99.2
92 Recrystallization (Isopropanol) 99.5
92 Preparative HPLC >99.8

Data is illustrative of typical purity enhancements for related chemical compounds.

Chemical Reactivity and Transformation Pathways of 3 Chloro 1 2 3 Triazolo 4,3 a Pyrazine

Nucleophilic Aromatic Substitution Reactions on the Halogenated Triazolopyrazine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing electron-deficient aromatic systems like the triazolopyrazine core. ucl.ac.uk Typically, this involves the direct replacement of a leaving group, such as a halide, by a nucleophile in what is known as an ipso-substitution. ucl.ac.uk However, studies on the 3-Chloro- ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine system have revealed more complex reactivity, including an unusual rearrangement known as tele-substitution, where the nucleophile attacks a different position on the ring. ucl.ac.uknih.gov

A notable and unusual reaction pathway observed with the halogenated ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine system is tele-substitution. ucl.ac.uk In this process, a nucleophile displaces a leaving group from a position other than the carbon atom to which it is bonded. ucl.ac.uk Research into this phenomenon on the 5-chloro- ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine scaffold has shown that under certain conditions, nucleophilic attack occurs at the C-8 position, leading to an 8-substituted product instead of the expected 5-substituted (ipso) product. ucl.ac.ukbeilstein-journals.orgnih.gov

Several factors have been identified that favor the tele-substitution pathway over direct ipso-substitution:

Nature of the Nucleophile : Softer nucleophiles, such as primary amines (RNH₂) and thiols (RSH), show a greater tendency to yield tele-substitution products compared to harder nucleophiles like alcohols (ROH). acs.orgnih.gov

Reaction Stoichiometry : The use of increased equivalents of the nucleophile or decreased equivalents of a base promotes the tele-substitution reaction. nih.govfigshare.com

Solvent Polarity : Less polar solvents have been found to favor this alternative pathway. nih.gov

Leaving Group : The nature of the halogen on the pyrazine (B50134) ring also plays a crucial role. The propensity for tele-substitution follows the trend I > Br > Cl. acs.org

A proposed mechanism for this transformation involves the initial attack of the nucleophile at the C-8 position of the pyrazine ring. ucl.ac.uk This is followed by a rearrangement and subsequent expulsion of the halide leaving group from the C-5 position. ucl.ac.uk Isotope-labeling experiments have confirmed that the proton that replaces the leaving group in the final product comes from the solvent. acs.org In all documented amination reactions using various primary amines on 5-chloro-3-(4-chlorophenyl)- ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine, exclusive tele-substitution at the 8-position was observed. beilstein-journals.orgnih.gov

Table 1: Conditions Favoring Tele-Substitution on the Halogenated ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine Core acs.orgnih.gov
FactorCondition Favoring Tele-SubstitutionObservation
Nucleophile TypeSofter Nucleophiles (e.g., RNH₂, RSH)Higher yields of the 8-substituted product are observed.
Halogen Leaving Group (X)Iodine > Bromine > ChlorineThe tendency for tele-substitution increases with the size of the halogen.
StoichiometryIncreased equivalents of nucleophile; decreased equivalents of baseShifts the reaction equilibrium towards the tele-substitution pathway.
SolventLess Polar SolventsEnhances the rate of tele-substitution relative to ipso-substitution.

While tele-substitution is a significant pathway, the more conventional ipso-substitution also occurs. acs.org In this reaction, the nucleophile directly attacks the carbon atom bearing the halogen leaving group. acs.org For the 5-chloro- ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine core, this results in the formation of a 5-substituted product. acs.org

The generally accepted mechanism for ipso-substitution involves the nucleophilic attack on the carbon attached to the halogen, forming a Meisenheimer-like intermediate. acs.org This intermediate then expels the chloride ion to yield the final substituted product. acs.org Studies on halogenated variants of the triazolopyrazine core have shown that the position of the halogen significantly influences the reaction outcome. For instance, 8-halogenated and 6-halogenated triazolopyrazine cores react exclusively via the ipso-substitution pathway to give the corresponding 8- and 6-substituted products, with no tele-substitution observed. acs.org This highlights the unique reactivity imparted by the halogen's position on the pyrazine ring, with the 5-halo isomers being particularly prone to the unusual tele-substitution pathway. acs.org

Oxidative Transformations of theucl.ac.ukmdpi.comacs.orgTriazolo[4,3-a]pyrazine Scaffold

Oxidative reactions are crucial in the synthesis of fused heterocyclic systems. The formation of the ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine ring itself can be achieved through an oxidative cyclization process. researchgate.net This key step is instrumental in constructing the core scaffold from more accessible precursors. researchgate.net

One established method involves the oxidative cyclization of hydrazone intermediates. For example, treating 2-pyridylhydrazones with an oxidizing agent like N-Chlorosuccinimide (NCS) can lead to the formation of the fused ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyridine ring system. mdpi.com The reaction is believed to proceed through the initial formation of a chlorohydrazone, which then loses HCl to generate a nitrilimine intermediate. This intermediate undergoes intramolecular cyclization to yield the final triazole-fused heterocycle. mdpi.com Similar strategies can be applied to pyrazine precursors to synthesize the corresponding ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine core. researchgate.net Other reagents, such as ceric ammonium (B1175870) nitrate, have also been employed to catalyze the oxidative cyclization of amidrazones with aldehydes to form N-fused 1,2,4-triazoles. organic-chemistry.org

Derivatization and Functionalization Strategies of 3-Chloro-ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine

The 3-Chloro- ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyrazine core serves as a versatile starting material for further derivatization. Its functionalization through reactions like amide condensation and sulfonylation allows for the introduction of diverse substituents, which is essential for developing new compounds in drug discovery programs. nih.gov

Amide condensation is a widely used reaction for creating complex molecules from simpler building blocks. In the context of the triazolopyrazine scaffold, derivatives containing a primary or secondary amine can readily undergo amide condensation with carboxylic acids. For instance, an amino-functionalized triazolopyrazine can be coupled with Boc-protected amino acids using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base such as triethylamine (B128534). nih.gov This reaction efficiently forms an amide bond, linking the amino acid to the heterocyclic core. nih.gov

A similar strategy has been applied to the related ucl.ac.ukmdpi.comacs.orgtriazolo[4,3-a]pyridine system. The nucleophilic displacement of a chloromethyl group at the 3-position with an amine provides a key intermediate. This amine can then be reacted with various carboxylic acids in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to yield a library of amide derivatives. researchgate.net These methods highlight a robust pathway for elaborating the core structure.

Sulfonylation provides another effective route for the functionalization of the triazolopyrazine scaffold. This reaction involves treating an amino-substituted derivative of the core with a sulfonyl chloride in the presence of a base like triethylamine. nih.gov The reaction results in the formation of a stable sulfonamide linkage, attaching the sulfonyl group to the nitrogen atom of the amine. nih.gov

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives from the 3-chloro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine core is a significant pathway for creating analogues with potential biological activity. This transformation is typically achieved through a multi-step process, beginning with the conversion of the chloro group to an amino group, which then serves as the handle for building the urea or thiourea moiety.

The most common route involves the nucleophilic substitution of the chlorine atom with an amine source to yield 3-amino- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine. This amino-intermediate can then be reacted with various isocyanates or isothiocyanates to furnish the desired urea or thiourea derivatives, respectively.

A study on the related 3-trifluoromethyl-5,6,7,8-tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[4,3-α]pyrazine hydrochloride scaffold demonstrates this principle effectively. The secondary amine within the saturated pyrazine ring of this starting material readily reacts with a range of isocyanates in the presence of a base like triethylamine to produce a variety of N-substituted urea derivatives in excellent yields. mdpi.com This reaction proceeds under mild conditions at room temperature. mdpi.com

The general scheme for this reaction is as follows: The amino-triazolopyrazine derivative is suspended in a solvent such as dichloromethane (B109758) (DCM), and a base (e.g., triethylamine) is added. Subsequently, the corresponding isocyanate is introduced, and the mixture is stirred for several hours until the reaction is complete. mdpi.com This methodology highlights a robust and versatile approach for generating a library of urea-substituted triazolopyrazine compounds.

While direct synthesis from 3-chloro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine is not explicitly detailed, the conversion to the 3-amino analogue followed by reaction with isocyanates or isothiocyanates represents the most logical and established synthetic pathway.

Table 1: Examples of Urea Derivatives Synthesized from a Triazolopyrazine Scaffold mdpi.com
Starting MaterialReagent (Isocyanate)BaseSolventConditionsProduct Class
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine hydrochloridePhenyl isocyanateTriethylamineDCMRT, 5hN-Phenyl urea derivative
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine hydrochloride4-Chlorophenyl isocyanateTriethylamineDCMRT, 5hN-(4-Chlorophenyl) urea derivative
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine hydrochloride4-Fluorophenyl isocyanateTriethylamineDCMRT, 5hN-(4-Fluorophenyl) urea derivative
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine hydrochloride4-Nitrophenyl isocyanateTriethylamineDCMRT, 5hN-(4-Nitrophenyl) urea derivative
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine hydrochlorideEthyl isocyanateTriethylamineDCMRT, 5hN-Ethyl urea derivative

Introduction and Transformation of Halogenated Alkyl Groups (e.g., Trifluoromethyl, Chlorodifluoromethyl)

The introduction of halogenated alkyl groups, particularly the trifluoromethyl (CF₃) group, onto the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold is a key strategy in medicinal chemistry, as these moieties can significantly enhance metabolic stability and binding affinity. nih.gov The 3-(trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine core is a crucial pharmacophore found in several therapeutic agents. nih.gov

One established synthetic route to introduce a trifluoromethyl group at the 3-position involves a multi-step sequence starting from a chlorinated pyrazine precursor. A patented method describes the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comresearchgate.netnih.govtriazol[4,3-a] pyrazine hydrochloride starting from 2-chloropyrazine (B57796). google.com The process begins with the reaction of 2-chloropyrazine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinylpyrazine. google.com This intermediate is then reacted with trifluoroacetic anhydride (B1165640) in the presence of methanesulfonic acid, leading to cyclization and the formation of the trifluoromethyl-substituted triazole ring. google.com Subsequent reduction of the pyrazine ring yields the final saturated heterocyclic system. google.com This pathway demonstrates a fundamental approach where the chloro-substituent of the initial pyrazine is ultimately replaced by the fused, trifluoromethyl-containing triazole ring system.

Another key synthetic strategy involves the construction of the triazolopyrazine ring system from acyclic or simpler cyclic precursors. For instance, the synthesis of the 3-(trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold can be achieved by reacting ethyl trifluoroacetate (B77799) with hydrazine hydrate to form trifluoroacetohydrazide. nih.gov This intermediate undergoes further reactions, including cyclization with reagents like chloroacetyl chloride and subsequent treatment with phosphorus oxychloride (POCl₃), eventually leading to the desired fused heterocyclic system. nih.gov

The compound 8-chloro-3-(trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine has been identified, indicating that it is possible to synthesize derivatives bearing both a chloro-substituent and a trifluoromethyl group on the same scaffold. uni.lu

Late-stage functionalization (LSF) offers a more direct approach to introduce modifications to a pre-formed heterocyclic core. unimelb.edu.au Radical-based methods, such as those employing photoredox catalysis, can be used to install alkyl and fluoroalkyl groups onto the triazolopyrazine ring system, bypassing the need for de novo synthesis. unimelb.edu.au

Table 2: General Synthetic Pathway for 3-(Trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine Core google.com
StepStarting MaterialReagentsKey TransformationIntermediate/Product
12-ChloropyrazineHydrazine hydrateNucleophilic substitution of chlorine2-Hydrazinylpyrazine
22-HydrazinylpyrazineTrifluoroacetic anhydride, Methanesulfonic acidAcylation and cyclization3-(Trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine
33-(Trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazinePalladium/Carbon, H₂Reduction of pyrazine ring3-(Trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Chloro 1 2 3 Triazolo 4,3 a Pyrazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of individual atoms, allowing for unambiguous structure assignment. beilstein-journals.orgnih.gov The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, often tetramethylsilane (B1202638) (TMS). beilstein-journals.org

In the ¹H NMR spectra of nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivatives, protons on the pyrazine (B50134) ring typically appear as doublets or multiplets in the aromatic region. For instance, in 3-(4-chlorophenyl)-N-phenethyl- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazin-8-amine, the protons on the triazolopyrazine scaffold (H-5 and H-6) are observed as aromatic doublets at δ 7.76 and 7.38 ppm, respectively. nih.gov The protons of various substituents attached to the core structure are also clearly resolved, providing crucial information about their nature and connectivity. nih.govnih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The signals for the carbon atoms within the fused heterocyclic ring system and any substituents are observed at characteristic chemical shifts. nih.gov For example, in a series of synthesized triazolopyrazine derivatives, carbon signals were identified across a broad range, confirming the integrity of the fused ring system and the presence of various functional groups. nih.gov Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to establish proton-proton and proton-carbon correlations, which is essential for assigning complex structures and confirming the position of substituents. nih.govnih.govunimelb.edu.au

Table 1: Representative ¹H and ¹³C NMR Data for a nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine Derivative

Data sourced from the characterization of 3-(4-chlorophenyl)-N-phenethyl- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazin-8-amine. nih.gov

Mass Spectrometry (MS) Techniques (LC-MS, HRMS, ESI-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 3-Chloro- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine and its analogs. Techniques such as Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are commonly used to generate ions from the synthesized compounds. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. nih.govnih.gov

For example, the HRESIMS data for 3-(4-chlorophenyl)-N-phenethyl- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazin-8-amine showed a sodium adduct ion at m/z 372.0991 [M+Na]⁺, which corresponded to the calculated value for the molecular formula C₁₉H₁₆ClN₅Na, confirming its elemental composition. nih.gov Similarly, for another derivative, the ESI-MS analysis found a protonated molecular ion [M+H]⁺ at m/z 435.48, which was in close agreement with the calculated mass of 435.47. nih.gov The fragmentation patterns observed in the mass spectra can also provide valuable structural information, revealing characteristic losses of substituents or parts of the heterocyclic core. scilit.com

Table 2: Mass Spectrometry Data for Selected nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine Derivatives

Data compiled from multiple sources. nih.govnih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For derivatives of nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine, IR spectra show characteristic absorption bands that confirm the presence of the heterocyclic core and various substituents.

For instance, the characterization of 8-phenyl-3-(trifluoromethyl)-5,6,7,8,-tetrahydro[1,2,4,]triazolo[4,3-a]pyrazine showed absorption bands at 3426, 1558, 1520, 1255, 1183, and 1038 cm⁻¹. amazonaws.com The vibrations of the aromatic rings (C=C and C=N stretching) typically appear in the 1650-1450 cm⁻¹ region. mdpi.com The presence of specific substituents introduces other characteristic peaks, such as C-H stretching, N-H stretching, or C=O stretching, depending on the functional groups attached to the main scaffold. amazonaws.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for a Tetrahydro nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine Derivative

Data from the characterization of 8-methyl-3-(trifluoromethyl)-5,6,7,8,-tetrahydro[1,2,4,]triazolo[4,3-a]pyrazine hydrochloride. amazonaws.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical formula of newly synthesized derivatives, which, in conjunction with high-resolution mass spectrometry, confirms the molecular formula. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values (usually within ±0.4%) provides strong evidence for the purity and identity of the compound. nih.govresearchgate.net

Table 4: Elemental Analysis Data for Representative nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine Derivatives

Data compiled from multiple sources. nih.govamazonaws.com

X-ray Crystallography for Molecular Geometry and Conformation

For example, the crystal structure of an ether-substituted triazolopyrazine confirmed the connectivity and geometry of the fused ring system and the attached side chain. nih.gov Similarly, X-ray analysis of several aminated derivatives of 5-chloro-3-(4-chlorophenyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine unambiguously established that nucleophilic substitution occurred at the 8-position of the pyrazine ring. beilstein-journals.orgnih.gov The crystallographic data also reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. researchgate.net In some cases, X-ray powder diffraction (XRPD) is used to characterize the specific crystalline form or polymorph of a compound by analyzing its unique diffraction peak pattern. google.com

Table 5: Crystallographic Data for a nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine Derivative

Data for the related compound 3-(pyridine-4-yl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine, illustrating typical crystallographic parameters. mdpi.com

Computational Chemistry and Theoretical Investigations Of 1 2 3 Triazolo 4,3 a Pyrazine Systems

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are pivotal in understanding how ligands, such as derivatives of 3-chloro- sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine, interact with biological targets at a molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. Such studies are crucial for structure-based drug design, enabling the rational design of more potent and selective inhibitors.

For the sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold, docking studies have been instrumental in elucidating binding modes with various enzymes. For instance, research into novel derivatives has utilized molecular docking to analyze their binding orientation within the active sites of enzymes like aspartic proteinase zymogen proplasmepsin II from Plasmodium falciparum. sci-hub.se Similarly, docking simulations have been performed to study the interactions between newly synthesized sci-hub.seresearchgate.netnih.govtriazolo[4,3-b] sci-hub.seresearchgate.netnih.govbeilstein-journals.orgtetrazine derivatives and the c-Met kinase, revealing key binding interactions. nih.gov

Docking studies provide detailed analyses of binding affinities and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.gov This information is critical for understanding the structure-activity relationships of sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives.

Kinase Interactions: A significant area of investigation has been the interaction of these compounds with various kinases, which are crucial targets in cancer therapy.

c-Met and VEGFR-2 Kinases: Studies on novel sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives have shown their potential as dual inhibitors of c-Met and VEGFR-2. nih.govfrontiersin.org Molecular docking revealed that these compounds can bind effectively to the active sites of both proteins, similar to established inhibitors like foretinib. nih.govfrontiersin.org For example, compound 17l from one study formed hydrogen bonds with key amino acid residues in the c-Met active site (such as Tyr1230, Met1211, Asp1222, and Met1160) and the VEGFR-2 active site (including Cys919 and Asp1046). nih.govfrontiersin.org Another study on derivatives bearing a 4-oxo-pyridazinone moiety also demonstrated potent c-Met kinase inhibition, with docking studies supporting the observed biological activity. rsc.org

EGFR Kinase: In studies of related triazole systems, docking simulations have been used to investigate binding patterns with the Epidermal Growth Factor Receptor (EGFR), another important cancer target. These studies highlight how the triazole scaffold can form crucial hydrogen bonds with key methionine residues (Met769, Met793, Met801) within the EGFR active site. researchgate.net

Poly ADP-ribose Polymerase (PARP) Interactions: The sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold has also been explored for the development of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. researchgate.net Docking studies of these derivatives have been essential in designing compounds that can effectively fit into the PARP1 active site and inhibit its function, which is a key strategy for treating cancers with deficiencies in homologous recombination repair. researchgate.net

Table 1: Molecular Docking Interactions of Selected sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine Derivatives
CompoundTarget EnzymeKey Interacting ResiduesBinding Affinity / Score (kcal/mol)Reference
Derivative 17lc-Met KinaseTyr1230, Met1211, Asp1222, Met1160Not specified nih.govfrontiersin.org
Derivative 17lVEGFR-2 KinaseCys919, Asp1046Not specified nih.govfrontiersin.org
Derivative 4jc-Met KinaseForms three hydrogen bondsNot specified nih.gov
Fused Triazolo-tetrazine Derivativesc-Met Tyrosine KinaseNot specified-6.058 to -4.853 researchgate.net

Molecular Dynamics Simulations to Evaluate Complex Stability

For sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives, MD simulations have confirmed the stability of their complexes with kinase targets. For instance, simulations of a promising dual c-Met/VEGFR-2 inhibitor showed that the compound remained stably bound within the active sites of both kinases, validating the docking results. nih.govfrontiersin.org Similarly, the best-docked complexes of triazolo[4,3-a]pyrazine analogues with aspartic proteinase have been subjected to molecular dynamics simulations to illustrate their stability and identify the most prominent interactions throughout the simulation. sci-hub.se These simulations are crucial for confirming that the interactions predicted by static docking models are maintained in a more physiologically realistic, dynamic environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of the sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine system. These calculations can determine various molecular descriptors such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

These descriptors are vital for understanding the molecule's reactivity and its ability to participate in intermolecular interactions. For example, DFT methods have been applied to study the anti-malarial activity of 1,2,4-triazolo[4,3-a]pyrazine derivatives, correlating electronic properties with biological function. researchgate.net Similar quantum chemical modeling has been used to understand the mechanism of heterocyclization for the formation of 1,2,4-triazoles, providing insights into the electronic structure and reactivity that govern their synthesis. researchgate.net

Quantum chemical calculations can also predict and explain unusual chemical reactivities and molecular rearrangements. In the context of the sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine ring system, theoretical studies can shed light on reaction mechanisms such as nucleophilic aromatic substitution. A notable phenomenon observed is tele-substitution, where a nucleophile attacks a carbon atom distant from the one bearing the leaving group. acs.org Theoretical models suggest that this can occur through a mechanism involving initial nucleophilic attack at the 8-position of the pyrazine (B50134) ring, followed by ring-opening and subsequent rearrangement. acs.org Such computational predictions are invaluable for understanding and predicting the outcomes of synthetic reactions involving the 3-chloro- sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold. acs.org

Prediction of Pharmacokinetic and Bioavailability Properties (ADMET)

In the early stages of drug discovery, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds. These in silico predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

For derivatives of the sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold, ADMET properties have been calculated to predict their potential as orally available drugs. sci-hub.se Studies have shown that many new ligands based on this scaffold are predicted to have good oral absorptivity, as indicated by parameters like H₂O solubility, Caco-2 permeability, and skin permeability. researchgate.net These predictions are essential for selecting the most promising compounds for further development. sci-hub.se

Table 2: Predicted ADMET Properties for Representative sci-hub.seresearchgate.netnih.govtriazolo[4,3-a]pyrazine Ligands
LigandH₂O SolubilityCaco-2 PermeabilitySkin PermeabilityReference
NL7GoodGoodGood researchgate.net
NL8GoodGoodGood researchgate.net
NL9GoodGoodGood researchgate.net
NL10GoodGoodGood researchgate.net
NL18GoodGoodGood researchgate.net
NL19GoodGoodGood researchgate.net

Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 4,3 a Pyrazine Derivatives

Influence of Substituent Effects on Bioactivity Profiles

The biological activity of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives is highly dependent on the nature and position of various substituents. In the context of anticancer activity, particularly as dual c-Met/VEGFR-2 inhibitors, the introduction of a triazolo[4,3-a]pyrazine core has been shown to enhance the antitumor effect of the target compounds, indicating it is an active pharmacophore nih.govfrontiersin.org.

For antiproliferative activity against cancer cell lines such as A549, MCF-7, and HeLa, specific substitutions have demonstrated marked effects. For instance, the introduction of a fluorine atom on a phenoxy group has been found to be favorable for antiproliferative activity nih.govfrontiersin.org. Furthermore, derivatives with a methyl substitution often exhibit higher antiproliferative activity nih.gov. The presence of a 5-(trifluoromethyl)-1H-pyrazole moiety also contributes to better antiproliferative and kinase activity nih.gov.

In the realm of antibacterial agents, the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety is prone to antibacterial activities nih.gov. This may be due to the ability of protonated amines or nitrogen heterocycles to form π-cation interactions with amino acid carbonyl groups of bacterial enzymes like DNA gyrase under physiological pH conditions nih.gov. One derivative, compound 2e, demonstrated notable antibacterial activity against both Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 16 µg/mL, respectively nih.govresearchgate.netnih.gov.

Rational Design and Scaffold Modification for Targeted Biological Activities

The rational design of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives has been a key strategy in developing compounds with specific biological targets. A prominent example is the development of dual c-Met/VEGFR-2 inhibitors for cancer therapy. Researchers have utilized the principle of bioisosterism, replacing the quinoline structure in known inhibitors like foretinib with the triazolopyrazine scaffold nih.govfrontiersin.org. This modification, combined with the retention of other crucial structural features like the urea (B33335) group (an active pharmacodynamic fragment for VEGFR-2 inhibitors), has led to the creation of potent dual inhibitors frontiersin.org.

The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold itself is considered a privileged building block in medicinal chemistry due to its wide range of biological activities nih.govresearchgate.net. Its use in late-stage functionalization, employing techniques like photoredox catalysis, allows for the synthesis of diverse analogues for screening and optimization nih.gov. This approach facilitates the exploration of chemical space and the identification of derivatives with improved potency and selectivity. For instance, modifications to create novel P2X7 antagonists have focused on optimizing blood-brain barrier permeability for potential applications in mood disorders nih.gov.

Mechanistic Insights into Biological Activity

The biological effects of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives are mediated through various molecular mechanisms, including the inhibition of key enzymes and the modulation of receptor activity.

Inhibition of Kinases (e.g., c-Met, VEGFR-2)

A significant area of research has focused on the development of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives as inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial in cancer cell proliferation, survival, and angiogenesis nih.govfrontiersin.orgrsc.orgbohrium.com.

These derivatives have been designed to act as type II inhibitors, binding to the kinase domain and stabilizing an inactive conformation. For example, compound 17l emerged as a potent dual inhibitor with an IC50 of 26.00 nM for c-Met and 2.6 µM for VEGFR-2 nih.gov. Another promising compound, 22i , exhibited superior c-Met kinase inhibition with an IC50 of 48 nM rsc.orgrsc.org. The mechanism of action for these compounds involves inducing cell cycle arrest, often in the G0/G1 phase, and promoting apoptosis in cancer cells nih.govfrontiersin.orgrsc.org. Western blot analysis has confirmed that these compounds can inhibit intracellular c-Met signaling pathways nih.gov.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)
17l c-Met26.00A5490.98 ± 0.08
VEGFR-22600MCF-71.05 ± 0.17
HeLa1.28 ± 0.25
22i c-Met48A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74
17a c-Met55--
17e c-Met77--

Modulation of Receptor Activity (e.g., P2X7)

Derivatives of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold have also been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and neurological processes nih.gov. A series of substituted 6,7-dihydro nih.govnih.govresearchgate.nettriazolo researchgate.netfrontiersin.orgpyrazin-8(5H)-ones have yielded some of the most potent human P2X7 receptor antagonists reported, with IC50 values below 1 nM nih.gov.

Further optimization of novel 5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine P2X7 antagonists has led to compounds with good blood-brain barrier permeability and robust target engagement in the brain nih.gov. For example, compound 25 demonstrated a human P2X7 IC50 of 9 nM and achieved 80% receptor occupancy in the rat brain when administered orally nih.gov.

Interference with Microbial Pathways (e.g., Antibacterial, Antifungal)

The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine core is also present in compounds with significant antimicrobial properties. The proposed antibacterial mechanism involves the destruction of the bacterial cell membrane structure and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV nih.gov.

A series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria nih.govnih.gov. Compound 2e , in particular, exhibited superior antibacterial activity, with MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the antibiotic ampicillin nih.govresearchgate.netnih.gov. The antifungal activity of some derivatives has also been noted, with compounds showing good growth inhibition against Candidiasis cyberleninka.ru.

CompoundOrganismMIC (µg/mL)
2e Staphylococcus aureus32
Escherichia coli16

Advanced Applications in Chemical Synthesis and Materials Science

Role as Key Synthetic Intermediates and Scaffolds in Organic Synthesis

The nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. epa.govnih.gov The presence of a chlorine atom on this scaffold, as in 3-Chloro- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine and its isomers, provides a reactive handle for extensive functionalization, primarily through nucleophilic substitution reactions. This reactivity allows chemists to use it as a foundational intermediate for constructing libraries of novel compounds for various applications, particularly in drug discovery. frontiersin.orgresearchgate.net

A prominent example of its utility is in the synthesis of potential antimalarial agents. Researchers have utilized 5-Chloro-3-(4-chlorophenyl)- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine as a key scaffold for amination reactions. nih.govbeilstein-journals.org By reacting this chloro-substituted starting material with a variety of commercially available primary amines, a diverse library of amine analogues was generated. beilstein-journals.org These reactions typically proceed under mild conditions, such as stirring at room temperature, and produce the desired substituted products in respectable yields, ranging from 18% to 87%. nih.govbeilstein-journals.org This strategy has been instrumental for the Open Source Malaria (OSM) project in exploring structure-activity relationships and identifying new compounds with activity against Plasmodium falciparum. nih.govbeilstein-journals.org

The versatility of the scaffold extends to the development of other therapeutic agents. The nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine moiety is a key pharmacophore in several marketed drugs and numerous active molecules reported in scientific literature. beilstein-journals.org For instance, derivatives have been designed and synthesized as novel dual inhibitors of c-Met and VEGFR-2 kinases, which are implicated in cancer progression. arkat-usa.orgrsc.org In these syntheses, the triazolopyrazine core serves as the central structural unit to which various side chains are attached to optimize biological activity. arkat-usa.orgmdpi.com Furthermore, the scaffold has been employed in the creation of novel antibacterial compounds, demonstrating its broad applicability in addressing significant health challenges. nih.gov

Table 1: Examples of Amination Reactions Using a Chloro- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine Scaffold This table presents a selection of aminated derivatives synthesized from 5-Chloro-3-(4-chlorophenyl)- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine, highlighting the yields obtained.

Amine NucleophileProduct NameYieldReference
Phenethylamine3-(4-Chlorophenyl)-N-phenethyl- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazin-8-amine82% nih.gov
Isopentylamine3-(4-Chlorophenyl)-N-isopentyl- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazin-8-amine87% beilstein-journals.org
N1,N1-Dimethylethane-1,2-diamineN'-(3-(4-Chlorophenyl)- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazin-8-yl)-N,N-dimethylethane-1,2-diamine66% beilstein-journals.org

Applications in Material Science as Polymer Additives for Enhanced Properties

While the nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine scaffold is well-established in the field of organic and medicinal chemistry, its application in material science, particularly as a polymer additive, is not extensively documented in the current scientific literature. Nitrogen-rich heterocyclic compounds are often investigated for applications in materials due to their potential thermal stability, coordination properties, and specific electronic characteristics. However, searches of scientific databases for studies focused on incorporating 3-Chloro- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine or its derivatives into polymer matrices to enhance properties like flame retardancy, thermal stability, or conductivity have not yielded specific research findings. This indicates that the exploration of this compound class in materials science remains a nascent or underexplored area, representing a potential opportunity for future research.

Development of Labeled Derivatives for Mechanistic and Probe Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of molecules in biological systems. While specific reports on the isotopic labeling of 3-Chloro- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazine are limited, efficient methods have been developed for incorporating stable isotopes like ¹⁵N into related azolo-1,2,4-triazine heterocyclic systems. arkat-usa.orgresearchgate.net These methods often involve using labeled precursors, such as ¹⁵N-enriched potassium nitrite, during the synthesis of the heterocyclic core. arkat-usa.org Such labeled derivatives are invaluable for detailed NMR spectroscopic analysis and for use as non-radioactive tracers in metabolic and pharmacokinetic studies. Although not yet applied specifically to the title compound, these established methodologies could be adapted for its labeling to create probes for mechanistic and biological investigations.

In addition to isotopic labeling, mechanistic studies on the reactivity of the chloro-triazolopyrazine scaffold itself provide fundamental insights. Research into nucleophilic aromatic substitution reactions on 5-halo- nih.govbeilstein-journals.orgepa.govtriazolo[4,3-a]pyrazines has revealed complex reactivity patterns. acs.org Beyond the expected ipso-substitution, where the nucleophile directly replaces the halogen atom, a competing pathway known as tele-substitution has been observed. acs.org In the tele-substitution reaction, the incoming nucleophile attacks a different carbon atom on the pyrazine (B50134) ring (the 8-position), which is followed by the elimination of the halogen from the 5-position. acs.org Studies have shown that the outcome of the reaction is highly dependent on the nature of the halogen and the nucleophile. For instance, the tendency for tele-substitution increases with heavier halogens (I > Br > Cl) and is more pronounced with amine nucleophiles compared to thiols or alcohols. acs.org These detailed mechanistic investigations are crucial for predicting reaction outcomes and designing rational synthetic routes to desired products.

Q & A

Q. What are the common synthetic routes for 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine and their critical optimization parameters?

The synthesis typically involves cyclization of 2-chloro-3-hydrazinopyrazine with carbonic acid halides, followed by hydrolysis and N-alkylation. Key parameters include reaction temperature (80–100°C) and stoichiometric control of hydrazine derivatives to minimize by-products. Substituted oxalamic acid derivatives enable introduction of functional groups at positions 3 and 7. Optimization of N-alkylation with aryl/alkyl halides ensures regioselective substitution .

Q. How is the purity of this compound determined in academic research?

Purity is quantified via potentiometric titration with 0.1 M perchloric acid in acetic anhydride, achieving 99.0–101.0% accuracy. Method validation includes uncertainty analysis (0.22%) and HPLC (C18 column, 5:95 ACN:H₂O + 0.1% H₃PO₄, retention time 2.1 min) to detect impurities (e.g., semiproducts or oxidation by-products), ensuring total impurities ≤0.5% .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR (DMSO-d₆, δ 7.1–8.7 ppm for aromatic protons).
  • IR (C=N stretch at 1620–1650 cm⁻¹).
  • HRMS (ESI+ for molecular ion confirmation).
  • X-ray crystallography to resolve regiochemistry.
  • ³¹P NMR (18–23 ppm) for phosphonate derivatives .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store desiccated at 2–8°C in amber vials under argon. Stability studies show ≤0.4% decomposition/month when protected from humidity and light. Periodic HPLC analysis monitors oxidation to 3,8-dione impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in antimicrobial activity data for this compound derivatives?

Variability in MIC/MBC values may arise from assay conditions. Standardize broth microdilution per CLSI guidelines, control inoculum size (5×10⁵ CFU/mL), and use internal controls (e.g., ciprofloxacin). Derivatives with electron-withdrawing groups (e.g., 4-fluorobenzyl) exhibit enhanced gram-negative activity (MIC 12.5 µg/mL) due to improved membrane penetration .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

  • DFT calculations (B3LYP/6-31G*) model nitrilimine intermediate cyclization kinetics.
  • MD simulations assess solvent effects (acetonitrile vs. DMF).
  • QSPR models correlate Hammett σ values with reaction rates, predicting regioselectivity (e.g., C-6 chlorosulfonation) .

Q. How can chemoselectivity challenges be overcome in palladium-catalyzed functionalization?

Use Xantphos ligand (5 mol%) in toluene at 110°C for monoarylation of hydrazides (85% selectivity). Microwave-assisted cyclization (120°C, 20 min) in acetic acid minimizes diarylation by-products. Electron-deficient aryl bromides favor C-N coupling over C-O .

Q. What strategies optimize the electrochemical-photochemical synthesis of analogs?

Sequential electrosynthesis (10 mA/cm² in MeCN/TBABF₄) followed by UV irradiation (254 nm, N₂ purge) achieves 70% yield. Key parameters: tetrazole:pyrazine molar ratio (1:1.2), photolysis time (30 min), and 2,6-dimethoxypyrazine to direct cyclization .

Q. How do structural modifications at position 3 influence biological activity?

Introducing trifluoromethyl or pyridazinone moieties enhances kinase inhibition (e.g., c-Met IC₅₀ < 50 nM). Structure-activity relationship (SAR) studies show bulky substituents improve binding affinity, while electron-deficient groups increase metabolic stability .

Q. What methodologies assess the compound’s potential as an energetic material?

Computational analysis of detonation velocity (VOD ~8,500 m/s) and pressure using CHEETAH, coupled with experimental sensitivity tests (IS > 40 J, FS > 360 N). Thermal stability is evaluated via DSC (decomposition onset >200°C) .

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